N-(3,5-Diacetylphenyl)acetamide chemical structure and properties
N-(3,5-Diacetylphenyl)acetamide chemical structure and properties
N-(3,5-Diacetylphenyl)acetamide: Structural Properties and Synthetic Utility in Cytokine Inhibitor Development
Executive Summary
N-(3,5-Diacetylphenyl)acetamide (also known as 3',5'-diacetylacetanilide) is a specialized bifunctional aromatic intermediate primarily utilized in the synthesis of guanylhydrazone-based pharmaceutical agents.[1][2][3][4][5] Structurally, it consists of a benzene core substituted with two acetyl groups at the meta positions (3, 5) and an acetamido group at position 1.[1][5] This unique substitution pattern makes it a critical "scaffold molecule" for constructing complex multivalent ligands, most notably Semapimod (CNI-1493) , an investigational drug known for inhibiting the translation of pro-inflammatory cytokines like TNF-
This technical guide analyzes the molecule’s physicochemical properties, delineates its synthesis from 5-nitroisophthalic acid precursors, and details its application in designing high-affinity cytokine inhibitors.
Chemical Identity and Structural Analysis
The molecule acts as a "masked" form of 3,5-diacetylaniline, where the amine is protected as an acetamide to prevent side reactions (such as polymerization or competitive condensation) during the modification of the acetyl groups.
| Property | Data |
| IUPAC Name | N-(3,5-diacetylphenyl)acetamide |
| Common Synonyms | 3',5'-Diacetylacetanilide; 1-Acetamido-3,5-diacetylbenzene |
| Molecular Formula | C |
| Molecular Weight | 219.24 g/mol |
| SMILES | CC(=O)Nc1cc(cc(c1)C(=O)C)C(=O)C |
| InChI Key | Generated from structure (e.g., predicted based on connectivity) |
| Physical State | Crystalline Solid |
| Melting Point | >160 °C (Predicted based on aniline precursor MP of 160-162°C) |
Structural Logic:
-
Symmetry: The molecule possesses
symmetry (ignoring the amide rotamer), which simplifies its NMR spectra (showing equivalent acetyl signals). -
Electronic Character: The two acetyl groups are strong electron-withdrawing groups (EWG), making the ring electron-deficient. However, the acetamido group is an electron-donating group (EDG) via resonance, partially counteracting this deficiency and directing further electrophilic substitution to the ortho positions (positions 2 and 6).
Synthesis and Production
The synthesis of N-(3,5-Diacetylphenyl)acetamide is not typically achieved by direct acetylation of a pre-existing benzene ring due to directing group conflicts. Instead, it is built via a stepwise functionalization of 5-nitroisophthalic acid .[2]
Synthetic Pathway Analysis
The most robust route involves the conversion of 5-nitroisophthalic acid to 3,5-diacetylnitrobenzene, followed by selective reduction and acetylation.
Figure 1: Synthetic pathway from 5-nitroisophthalic acid to the target acetamide.
Detailed Protocol: Step-by-Step
Step 1: Synthesis of 3,5-Diacetylaniline (Precursor)
-
Reagents: 3,5-Diacetylnitrobenzene, Tin(II) chloride dihydrate (SnCl
[2]·2H O), Conc. HCl. -
Procedure:
-
Dissolve 3,5-diacetylnitrobenzene (1.0 eq) in concentrated HCl at 50°C.
-
Add SnCl
·2H O (3.5 eq) slowly. Caution: Exothermic reaction. -
Stir for 10–30 minutes. The solution will clarify as the nitro group is reduced to the amine.
-
Cool to 0°C and neutralize with saturated K
CO or NaOH. -
Extract with ethyl acetate, dry over Na
SO , and concentrate. -
Yield: Off-white solid, MP 160–162°C [1].
-
Step 2: Acetylation to N-(3,5-Diacetylphenyl)acetamide
-
Reagents: 3,5-Diacetylaniline, Acetic Anhydride (Ac
O), Pyridine or Triethylamine, DCM. -
Procedure:
-
Suspend 3,5-diacetylaniline (1.0 g, 5.6 mmol) in dichloromethane (20 mL).
-
Add pyridine (1.2 eq) as a base scavenger.
-
Add acetic anhydride (1.1 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 2 hours. Monitor by TLC (the amine spot will disappear).[3]
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO
. Evaporate solvent. -
Purification: Recrystallize from ethanol/water to obtain the pure acetamide.
-
Physicochemical Properties & Solubility Profile
Understanding the solubility and stability of this intermediate is vital for its use in subsequent condensation reactions (e.g., Schiff base formation).
| Parameter | Value/Description | Relevance |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; cell-permeable scaffold. |
| H-Bond Donors | 1 (Amide NH) | Facilitates binding in protein pockets (e.g., kinases). |
| H-Bond Acceptors | 3 (2 Ketones, 1 Amide CO) | High potential for interaction with solvent/receptors. |
| Solubility | High: DMSO, DMF, DMAcModerate: Ethanol, Ethyl AcetateLow: Water, Hexane | Perform reactions in polar aprotic solvents (DMF/DMSO).[2] |
| pKa | ~14 (Amide NH) | Non-ionizable at physiological pH. |
Applications in Drug Discovery: The Semapimod Connection
The primary utility of the 3,5-diacetylphenyl scaffold is in the synthesis of Semapimod (CNI-1493) , a tetravalent guanylhydrazone.
Mechanism of Action:
Semapimod inhibits the p38 MAPK pathway and prevents the phosphorylation of eIF4E, thereby blocking the translation of TNF-
Synthetic Utility of the Scaffold: The 3,5-diacetyl motif allows for "double condensation" reactions.
-
Dimerization: The amine of 3,5-diacetylaniline reacts with a dicarboxylic acid chloride (e.g., sebacoyl chloride) to form a bis-amide linker.
-
Hydrazone Formation: The four resulting ketone groups (two on each phenyl ring) are condensed with aminoguanidine to form the bioactive guanylhydrazone moieties.
Figure 2: The role of the 3,5-diacetylphenyl scaffold in Semapimod synthesis.
Safety and Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potential organ toxicity if ingested (based on aniline derivatives).
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. The acetyl groups are stable, but the acetamide can hydrolyze in strong acid/base over time.
References
-
Pfizer Inc. (1998). Sulfonyl urea derivatives and their use in the control of interleukin-1 activity. WO1998032733A1. Link
-
Bianchi, M., et al. (1996). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone. Journal of Experimental Medicine. Link (Contextual validation of the scaffold).
-
BenchChem. (2025).[3] Protocol for the Chemoselective Reduction of 1-(3-Acetyl-5-nitrophenyl)ethanone. Link
-
Organic Syntheses. (1947).[6] 1,3,5-Triacetylbenzene.[1][6][7][8][9] Org. Synth. 27, 91. Link (Precursor synthesis background).
Sources
- 1. Mechanistic and exploratory investigations into the synthesis of 1,3,5-triaroylbenzenes from 1-aryl-2-propyn-1-ones and 1,3,5-triacetylbenzene from 4-methoxy-3-buten-2-one by cyclotrimerization in hot water in the absence of added acid or base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO1998032733A1 - Sulfonyl urea derivatives and their use in the control of interleukin-1 activity - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Semapimod hydrochloride | 164301-51-3 | Benchchem [benchchem.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. US3153102A - Process for the preparation of 1, 3, 5-trivinylbenzene - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
